(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. The compound features a fluorobenzoyl group attached to an amino acid backbone, which may enhance its biological activity and specificity. The synthesis of this compound typically involves the condensation of 2-fluorobenzoyl chloride with an appropriate amino acid derivative.
This compound is classified as an amino acid derivative and can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information on its synthesis and properties. Its IUPAC name reflects its structure, indicating the presence of a fluorobenzoyl moiety and a methylbutanoic acid framework.
The synthesis of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid generally follows these steps:
In industrial settings, automated reactors and continuous flow systems may be employed to enhance yield and consistency while utilizing advanced purification techniques like high-performance liquid chromatography.
The molecular formula of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid is C12H14FNO3. Its structure includes:
The InChI representation for this compound is:
(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid can undergo several chemical reactions:
The mechanism of action for (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets within biological systems. The fluorobenzoyl group may enhance binding affinity to proteins or enzymes, potentially modulating their activity. This compound could influence cellular pathways related to inflammation and pain, suggesting therapeutic applications in these areas.
The physical properties include:
Chemical properties encompass:
(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid has diverse applications in scientific research:
Nucleophilic aromatic substitution (SNAr) denitrofluorination represents a cornerstone methodology for introducing fluorine-18 into the 2-fluorobenzoyl moiety of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid. This approach exploits the superior leaving group capability of nitro (-NO₂) substituents relative to other groups (e.g., halogens) in electron-deficient aromatic systems. The reaction employs no-carrier-added [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction, which is activated by azeotropic drying with Kryptofix 222 (4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) and potassium carbonate to form a highly reactive [K⁺⊂222]¹⁸F⁻ complex [5].
The radiosynthesis typically proceeds via a two-step sequence:
Critical parameters governing radiochemical yield (RCY) include:
Table 1: Optimization Parameters for Denitrofluorination
Parameter | Optimal Condition | RCY Impact | Molar Activity (Am) |
---|---|---|---|
Precursor | 2-nitro-N-(1-methoxy-3-methyl-1-oxobutan-2-yl)benzamide | 25–30% (decay-corrected) | 40–60 GBq/μmol |
Solvent | Anhydrous dimethyl sulfoxide | +15–20% vs. dimethylformamide | >50 GBq/μmol |
Temperature | 110°C | Max yield at 15 min | 55 GBq/μmol |
Catalysis | Kryptofix 222/K₂CO₃ | Essential for activation | 30% reduction if suboptimal |
This method achieves RCYs of 25–30% (decay-corrected) and Am of 40–60 GBq/μmol, making it suitable for preclinical PET tracer production [4] [5].
The non-radioactive synthesis of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid relies on stereoconservative amide coupling between L-valine and 2-fluorobenzoic acid derivatives. The chiral integrity of the α-carbon in L-valine is preserved through protective group strategies that prevent racemization during the acylation step [5] [7].
Stepwise Protocol:
Table 2: Stereoselective Synthesis Optimization
Protection Strategy | Coupling Agent | Reaction Time | Chiral Purity (% ee) | Overall Yield |
---|---|---|---|---|
BOC-valine | N,N'-dicyclohexylcarbodiimide | 12 h | >99% | 78% |
Cbz-valine | Thionyl chloride | 3 h | 97% | 65% |
Fmoc-valine | Propanephosphonic anhydride | 6 h | 95% | 70% |
Racemization is minimized by:
The BOC-protection route achieves >99% enantiomeric excess and 78% overall yield, establishing it as the benchmark for non-radioactive production [7].
The choice between electrophilic and nucleophilic fluorination for synthesizing the 2-fluorobenzoyl group significantly impacts radiochemical efficiency, molar activity, and byproduct profiles.
Electrophilic Fluorination:
Nucleophilic Fluorination:
Table 3: Fluorination Strategy Comparison
Parameter | Electrophilic Fluorination | Nucleophilic Fluorination |
---|---|---|
RCY (decay-corrected) | 8–15% | 25–30% |
Molar Activity (Am) | 1–5 GBq/μmol | 40–60 GBq/μmol |
Byproducts | Polyfluorinated derivatives, oxidized species | Hydrolyzed precursor (<10%) |
Reaction Time | 5–10 min | 15–20 min |
Precursor Complexity | Simple (e.g., arylboronates) | Complex (nitro-activated arenes) |
Clinical Applicability | Limited by low Am | Suitable for human PET |
Nucleophilic denitrofluorination provides superior RCY and Am due to kinetic and thermodynamic advantages:
Thus, nucleophilic fluorination is the method of choice for producing (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid as a PET radiotracer, despite requiring longer synthesis times and complex precursors [4] [5] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1